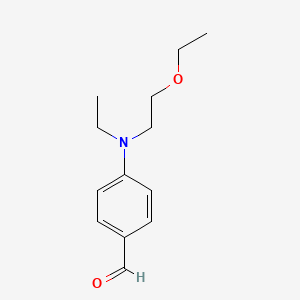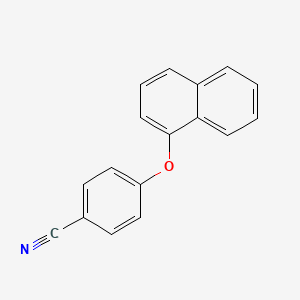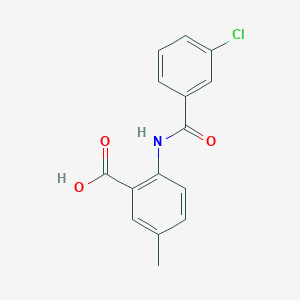
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
“(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the CAS number 1306728-55-1 . It has a molecular weight of 126.16 and its molecular formula is C6H10N2O .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ethan-1-ol group, which is a two-carbon chain with a hydroxyl (OH) group .Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
- The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, structurally related to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, was synthesized and characterized. X-ray diffraction studies confirmed its structure, showing a crystal packing dominated by weak intermolecular interactions, offering insights into the molecular arrangement of similar compounds (Delgado et al., 2020).
Synthesis and Bioactivity
- A study on the synthesis of novel pyrazole SKF-96365 analogues, which include structures like (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, highlighted their potential as store-operated calcium entry (SOCE) inhibitors. This demonstrates the compound's relevance in biochemical research, particularly in calcium signaling pathways (Dago et al., 2018).
Chemical Synthesis and Applications
- Research on the synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives, which are structurally related to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, demonstrated the use of an efficient one-pot synthesis method. This highlights the compound's role in facilitating the development of chemical synthesis techniques (You, Lei, & Hu, 2013).
Synthesis of Ditopic Ligands
- The synthesis of compounds containing bis(1H-pyrazol-1-yl)methane fragments, similar to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, indicates its potential in creating chelating ligands for coordination chemistry and catalysis (Nudnova et al., 2007).
Spectroscopic Investigations
- Spectroscopic studies, including IR, NMR, and Mössbauer investigations, on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, related to the compound , provide valuable insights into the electronic and structural characteristics of such compounds (Pettinari et al., 1995).
DFT Studies
- Density Functional Theory (DFT) studies on bipyrazole derivatives, similar to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, have been conducted to analyze their potential activity as corrosion inhibitors, demonstrating the compound's relevance in material science and corrosion prevention (Wang et al., 2006).
Propiedades
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMHJRBXQSTCT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)


![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)




![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)